2-(6-Methoxy-2-naphthyl)propionic acid

Analgesia Post-operative pain Pharmacodynamics

Select (±)-Naproxen for preclinical pain and inflammation studies where pharmacokinetic stability is critical. Its 12–17 h plasma elimination half-life supports twice-daily dosing, minimizing animal handling and protocol complexity versus short-half-life NSAIDs such as ibuprofen (2–4 h). The non-selective COX-1/COX-2 inhibition profile and intermediate cardiovascular risk (2.5% event rate in the PRECISION trial) position it as an essential reference standard for cardiovascular safety evaluation of novel anti-inflammatory agents. Available in ≥98% purity with global shipping.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 23981-80-8
Cat. No. B1680422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methoxy-2-naphthyl)propionic acid
CAS23981-80-8
SynonymsRacemic Naproxen;  DL-Naproxen;  DL Naproxen
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O
InChIInChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)
InChIKeyCMWTZPSULFXXJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Methoxy-2-naphthyl)propionic acid (CAS 23981-80-8, Naproxen): A Non-Selective NSAID with a Distinctive Pharmacokinetic and Safety Profile for Informed Procurement


2-(6-Methoxy-2-naphthyl)propionic acid, known as (±)-naproxen or racemic naproxen, is a propionic acid-derived nonsteroidal anti-inflammatory drug (NSAID) . It functions as a non-selective cyclooxygenase (COX) inhibitor, inhibiting both COX-1 and COX-2 isoenzymes [1]. Unlike many other NSAIDs, naproxen has a low COX-2 selectivity [2] and a uniquely long plasma elimination half-life, enabling twice-daily dosing and offering a distinct cardiovascular safety profile [3].

Why Simple In-Class Substitution of 2-(6-Methoxy-2-naphthyl)propionic acid (Naproxen) with Other NSAIDs Is Not Scientifically Justifiable


Although all NSAIDs share a common mechanism of COX inhibition, significant inter-drug variability in COX-1/COX-2 selectivity [1] and pharmacokinetic half-life [2] precludes interchangeable use. These differences directly impact efficacy, dosing frequency, and, critically, cardiovascular and gastrointestinal safety [3]. The selection of naproxen over an analog like ibuprofen or diclofenac must be driven by specific, quantifiable performance metrics detailed in the evidence below, not merely by class membership.

Quantitative Differentiators for 2-(6-Methoxy-2-naphthyl)propionic acid: A Head-to-Head Evidence Guide for Scientific Selection


Duration of Analgesia: Significantly Longer Pain Relief Versus Ibuprofen in a Post-Surgical Dental Pain Model

In a randomized, double-blind, placebo-controlled trial in post-surgical dental pain, a single 440 mg dose of naproxen sodium demonstrated a significantly longer duration of analgesia compared to a 400 mg dose of ibuprofen [1]. This was evidenced by a substantially lower proportion of subjects requiring rescue medication within 24 hours.

Analgesia Post-operative pain Pharmacodynamics

Cardiovascular Safety: Comparable Risk Profile to Celecoxib but Distinct from Ibuprofen in a Landmark Trial

The PRECISION trial, a large-scale randomized controlled trial in patients with arthritis at increased cardiovascular risk, directly compared the cardiovascular safety of celecoxib, naproxen, and ibuprofen [1]. In the intention-to-treat analysis, the primary outcome event rate for naproxen (2.5%) was numerically between that of celecoxib (2.3%) and ibuprofen (2.7%).

Cardiovascular safety NSAID risk stratification Clinical outcomes

COX-2 Selectivity: A Low Ratio Defines a Distinctive Pharmacodynamic Class and Informs Blood Pressure Effects

Naproxen is characterized by a low COX-2 selectivity, reflected by a COX-1/COX-2 IC50 ratio of 1.7 [1]. This is in stark contrast to selective COX-2 inhibitors like celecoxib (ratio ~350). This difference has direct physiological consequences, as a separate crossover study demonstrated that naproxen (500 mg/d) inhibited COX-2 activity to a greater degree (62.9%) than celecoxib (200 mg/d; 35.7%; P<0.05) and consequently increased mean arterial pressure by 2.5 mm Hg compared to celecoxib [2].

COX selectivity Pharmacodynamics Blood pressure

Pharmacokinetic Half-Life: Significantly Longer Duration than Ibuprofen and Diclofenac, Enabling Sustained Dosing Regimens

The plasma elimination half-life of naproxen is 12-17 hours [REFS-1, REFS-2], which is substantially longer than that of ibuprofen (1.8-2.4 hours) [3] and diclofenac (approximately 1.9 hours) [4]. This extended half-life supports twice-daily dosing for naproxen, whereas ibuprofen and diclofenac often require dosing three to four times daily.

Pharmacokinetics Drug development Dosing regimen

Tissue Distribution: Lower Pelvic Floor Muscle Disposition Compared to Diclofenac in a Preclinical Model

In a rat model study comparing nine NSAIDs, naproxen exhibited a lower steady-state muscle-to-plasma concentration ratio (Css, muscle/Css, plasma) compared to diclofenac potassium [1]. This suggests less accumulation in pelvic floor muscle tissue.

Tissue distribution Pharmacokinetics Preclinical model

COX Inhibition Potency: Equipotent Inhibition of COX-1 and COX-2 in Cellular Assays

In intact cell assays, naproxen demonstrates approximately equipotent inhibition of COX-1 and COX-2, with IC50 values of 2.2 μg/mL and 1.3 μg/mL, respectively . This is in contrast to some other NSAIDs that show marked selectivity for one isoenzyme.

COX inhibition Enzyme assay Pharmacology

Optimal Application Scenarios for 2-(6-Methoxy-2-naphthyl)propionic acid (Naproxen) Based on Quantitative Evidence


Acute Pain Models Requiring Sustained Analgesia with Minimal Dosing

Naproxen is an ideal candidate for pre-clinical or clinical acute pain models where a long duration of action is paramount. Evidence from post-surgical dental pain studies shows that a single dose provides significantly longer relief than ibuprofen, with substantially fewer subjects requiring rescue medication over a 24-hour period [1]. This translates to simpler study protocols and reduced animal or patient handling, as the long half-life (12-17 hours) [2] supports less frequent dosing.

Cardiovascular Safety Studies of Novel Anti-Inflammatory Agents

Given its well-characterized and intermediate cardiovascular risk profile, naproxen serves as a critical reference standard in trials assessing the cardiovascular safety of new COX inhibitors or other anti-inflammatory drugs. The PRECISION trial [3] established its event rate (2.5%) as a benchmark between celecoxib and ibuprofen in a high-risk population. Its low COX-2 selectivity [4] provides a clear pharmacodynamic contrast to newer, more selective agents.

Chronic Inflammation and Arthritis Models Requiring Steady-State Drug Exposure

In models of chronic inflammation, such as adjuvant-induced arthritis or osteoarthritis, maintaining stable plasma drug levels is critical. Naproxen's 12-17 hour half-life [2] enables twice-daily dosing to achieve steady-state concentrations, minimizing pharmacokinetic variability that can confound results. This is a distinct advantage over short-half-life NSAIDs like ibuprofen or diclofenac, which would require more frequent administration [5].

Investigations of Differential Tissue Penetration and Local Drug Effects

Preclinical data indicating differential tissue distribution, such as lower accumulation in pelvic floor muscle compared to diclofenac [6], make naproxen a valuable tool for studies examining the relationship between systemic drug exposure and local tissue concentrations. This is particularly relevant for pain conditions where local tissue drug levels may correlate with efficacy or side effects.

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